Welcome to the BenchChem Online Store!
molecular formula C13H15N3O3 B8598118 methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate

methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-5-carboxylate

Cat. No. B8598118
M. Wt: 261.28 g/mol
InChI Key: NJXLGWGMTKMPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096593B2

Procedure details

In a round bottom flask, 5-benzyloxycarbonylamino-2-(4-methoxy-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester (108, 2.3 g, 5.8 mmol) was combined with 30 mL of methanol and 10 mL of tetrahydrofuran under nitrogen and 10% palladium on carbon (0.23 g, 13.0 mmol) was added. The reaction was stirred under hydrogen at 1 atmosphere for 2 hours. The reaction was filtered and the filtrate concentrated under vacuum to provide the desired compound (109, 1.4 g).
Name
5-benzyloxycarbonylamino-2-(4-methoxy-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)[N:7]=[C:8]([NH:10]C(OCC2C=CC=CC=2)=O)[CH:9]=1)=[O:4].CO>[Pd].O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)[N:7]=[C:8]([NH2:10])[CH:9]=1)=[O:4]

Inputs

Step One
Name
5-benzyloxycarbonylamino-2-(4-methoxy-benzyl)-2H-pyrazole-3-carboxylic acid methyl ester
Quantity
2.3 g
Type
reactant
Smiles
COC(=O)C=1N(N=C(C1)NC(=O)OCC1=CC=CC=C1)CC1=CC=C(C=C1)OC
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.23 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under hydrogen at 1 atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1N(N=C(C1)N)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.